molecular formula C14H19ClN2O B1300329 N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide CAS No. 436087-22-8

N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide

Cat. No.: B1300329
CAS No.: 436087-22-8
M. Wt: 266.76 g/mol
InChI Key: HAGDLBIXXCCOEH-UHFFFAOYSA-N
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Description

N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide: is an organic compound with the molecular formula C14H19ClN2O It is characterized by the presence of an azepane ring, a phenyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(azepan-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide in the presence of acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Formation of N-(2-Azepan-1-yl-phenyl)-2-azidoacetamide, N-(2-Azepan-1-yl-phenyl)-2-thiocyanatoacetamide, etc.

    Oxidation: Formation of N-(2-Azepan-1-yl-phenyl)-2-chloroacetamide N-oxide.

    Reduction: Formation of N-(2-Azepan-1-yl-phenyl)-2-aminoacetamide.

Scientific Research Applications

Chemistry: N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Medicine: The compound’s potential therapeutic applications are explored in the treatment of various diseases. It is studied for its activity against certain types of cancer, bacterial infections, and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

  • N-(2-Azepan-1-yl-phenyl)-2-oxoacetamide
  • N-(2-Azepan-1-yl-phenyl)-2-bromoacetamide
  • N-(2-Azepan-1-yl-phenyl)-2-iodoacetamide

Comparison: N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide is unique due to the presence of the chloroacetamide moiety, which imparts distinct reactivity and biological activity. Compared to its bromo and iodo counterparts, the chloro derivative is more commonly used due to its balance of reactivity and stability. The oxoacetamide variant, on the other hand, has different electronic properties, affecting its interaction with biological targets.

Properties

IUPAC Name

N-[2-(azepan-1-yl)phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-11-14(18)16-12-7-3-4-8-13(12)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGDLBIXXCCOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355287
Record name N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436087-22-8
Record name 2-Chloro-N-[2-(hexahydro-1H-azepin-1-yl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436087-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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